3-(4-bromo-2-chlorophenyl)-1H-pyrazole
Overview
Description
3-(4-bromo-2-chlorophenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 4-bromo-2-chlorophenyl group
Mechanism of Action
Target of Action
It’s worth noting that a related compound, profenofos, which also contains a 4-bromo-2-chlorophenyl group, acts by inhibiting the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, and its inhibition can lead to a variety of neurological effects.
Mode of Action
Profenofos, a related compound, inhibits the acetylcholinesterase enzyme, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of the postsynaptic neuron . This results in symptoms such as dizziness and paralysis .
Biochemical Pathways
The inhibition of acetylcholinesterase by related compounds like profenofos affects the cholinergic pathway, leading to overstimulation of muscles and glands .
Result of Action
Related compounds that inhibit acetylcholinesterase can cause overstimulation of muscles and glands, leading to symptoms such as dizziness and paralysis .
Biochemical Analysis
Biochemical Properties
3-(4-bromo-2-chlorophenyl)-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with extracellular laccase of the fungus Rhizoctonia praticola, catalyzing enzyme-catalyzed copolymerization with phenols . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the respiratory system by targeting specific proteins involved in respiratory functions . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition results in the accumulation of acetylcholine, thereby affecting neurotransmission and related cellular processes. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under specific conditions but may degrade when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm. Toxic effects at high doses include respiratory failure and other severe physiological disruptions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes enzyme-catalyzed reactions that lead to the formation of metabolites . These metabolic processes can influence the compound’s overall effectiveness and duration of action. Additionally, it can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can influence its localization and accumulation within specific tissues, thereby affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence its interaction with other biomolecules and its overall biochemical effects. For example, its presence in the mitochondria can affect cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-chlorophenyl)-1H-pyrazole typically involves the reaction of 4-bromo-2-chlorophenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-chlorophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various pyrazole derivatives.
Scientific Research Applications
3-(4-bromo-2-chlorophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-chlorophenol
- 4-bromo-2-chlorobenzene
- 4-bromo-2-chlorophenylhydrazine
Uniqueness
3-(4-bromo-2-chlorophenyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(4-bromo-2-chlorophenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKFPDQKKOGZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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